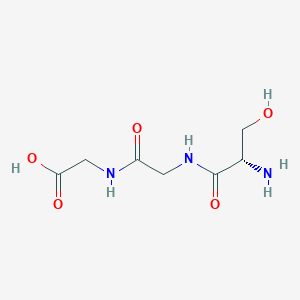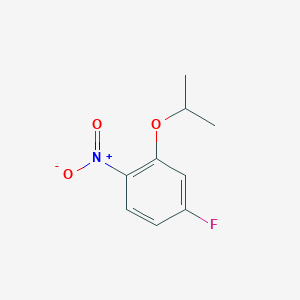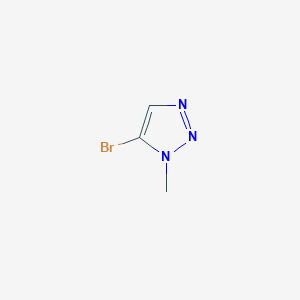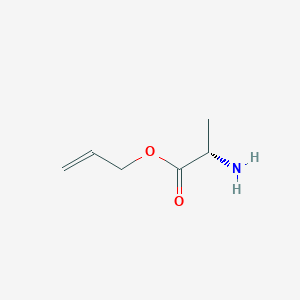
Glycine, L-serylglycyl-
Descripción general
Descripción
Glycine and serine are fundamental amino acids that play a crucial role in various biological processes. Glycine, being the simplest amino acid, is involved in the synthesis of proteins, while serine is significant in metabolism and the structure of proteins and enzymes. The dipeptide composed of these two amino acids, L-serylglycyl-, has been the subject of several studies due to its relevance in biochemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of L-serylglycyl- derivatives has been explored through different methods. One study describes the reaction of glycylglycine with formaldehyde in the presence of cupric ion, which results in the formation of several products including L-serylglycine . Another approach involves the synthesis of a glycopeptide containing L-serylglycyl- by coupling N-protected O-XylpSer with protected GlyIleuGly, followed by deprotection to yield the desired product . These methods highlight the versatility of L-serylglycyl- in peptide synthesis and its potential applications in developing glycopeptides.
Molecular Structure Analysis
The molecular structure of L-serylglycyl- complexes, particularly with copper(II), has been studied using ESR spectroscopy . The research indicates that the coordination modes and formation constants of these complexes vary with pH and ligand-to-metal concentration ratios. The study provides insights into the equatorial and axial coordination of the peptide with copper ions, which is essential for understanding the peptide's behavior in biological systems.
Chemical Reactions Analysis
L-serylglycyl- is involved in chemical reactions that are significant in both biological and food chemistry contexts. For instance, it has been found to react with formaldehyde, leading to the formation of imidazole salts when in the presence of methylglyoxal . These salts have been identified in various food products and are considered to reduce the cytotoxicity of their precursor compounds. This demonstrates the potential of L-serylglycyl- and related peptides in mitigating the effects of harmful aldehydes.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-serylglycyl- and its derivatives are influenced by their interactions with other molecules and ions. The ESR study of copper(II) complexes with L-serylglycyl- reveals that the peptide can bind to metal ions in different modes, which can affect its solubility, stability, and reactivity . Additionally, the synthesis of L-serylglycyl- derivatives from glycerol indicates that the amino acids can be derived from other substrates, suggesting that their physical properties can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Activities
Serine and Glycine Metabolism in Bacteria : A study on Escherichia coli demonstrated that Glycine and L-serylglycine are crucial in the metabolism of serine and glycine, where L-serylglycine significantly promotes growth in amino acid auxotrophs. This indicates the interrelationship between serine and glycine and the enhanced growth-promoting action of L-serylglycine in bacterial strains (Simmonds & Miller, 1957).
Glyphosate Metabolism in Pseudomonas sp. : Research into the metabolism of glyphosate (N-phosphonomethylglycine) by Pseudomonas sp. revealed that glycine is released through the cleavage of glyphosate, where it is then utilized in the synthesis of purines and incorporated into proteins as glycyl and seryl residues, demonstrating the versatility of glycine metabolism in microbial systems (Jacob et al., 1985).
Glycine and Serine in Food Chemistry : A study found that glycine and serine can efficiently eliminate harmful aldehydes through the formation of imidazole salts during food processing, suggesting their potential role in reducing the cytotoxicity of food contaminants (Hu et al., 2021).
Environmental Adaptations and Cellular Functions
DAGL-α Inhibition by Glycine Sulfonamides : A study identified glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6, highlighting the potential therapeutic applications of glycine derivatives in treating conditions related to endocannabinoid signaling (Janssen et al., 2014).
Betaine Synthesis from Glycine : Research on a halotolerant cyanobacterium Aphanothece halophytica unveiled two N-methyltransferase genes responsible for betaine synthesis from glycine, emphasizing the significance of glycine in osmoprotection and abiotic stress responses (Waditee et al., 2003).
Propiedades
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLKLXDFCSCNX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427221 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-serylglycyl- | |
CAS RN |
2543-40-0 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)






![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)



